molecular formula C11H10N2 B1500258 1-methyl-1H-pyrrolo[1,2-a]benzimidazole

1-methyl-1H-pyrrolo[1,2-a]benzimidazole

Cat. No.: B1500258
M. Wt: 170.21 g/mol
InChI Key: IDHDVEJTQQWKFZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[1,2-a]benzimidazole (CAS 59027-60-0) is a benzimidazole-based heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 11 H 10 N 2 and it has a molecular weight of 170.21 g/mol . The pyrrolo[1,2-a]benzimidazole molecular scaffold is recognized as a privileged structure in the design of biologically active compounds, largely because it serves as a structural isostere of naturally occurring nucleotides, allowing it to interact effectively with biopolymers . This scaffold has demonstrated considerable potential in pharmacological research, particularly in the development of antitumor agents. Derivatives have shown promising cytotoxicity against a range of cancer cell lines, including melanoma, renal, leukemia, and gastric cancers, making them a compelling focus for oncology research . The compound's core structure is also a key precursor in the synthesis of more complex hybrid molecules, such as pyrazolo-benzimidazole Mannich bases, which have exhibited enhanced and broad-spectrum antibacterial and antibiofilm activities against pathogens like Staphylococcus aureus and Escherichia coli . Researchers value 1-methyl-1H-pyrrolo[1,2-a]benzimidazole as a versatile building block for constructing novel therapeutic candidates aimed at various targets, including topoisomerases and enzymes within the central nervous system .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

1-methyl-1H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C11H10N2/c1-8-6-7-11-12-9-4-2-3-5-10(9)13(8)11/h2-8H,1H3

InChI Key

IDHDVEJTQQWKFZ-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=NC3=CC=CC=C3N12

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

1H-Imidazo[1,2-a]benzimidazole Derivatives

  • Structure : Fused imidazole-benzimidazole system.
  • Synthesis : Typically synthesized via cyclocondensation or cycloaddition reactions.
  • Example : RU 576 (1H-imidazo[1,2-a]benzimidazole derivative) showed IOP-lowering activity at 0.2% concentration but lacked efficacy at 0.1% and 0.4% .

Pyrimido[1,2-a]benzimidazoles Structure: Pyrimidine ring fused with benzimidazole. Synthesis: Achieved via multi-step cyclocondensation. Activity: Demonstrated IOP reduction in ocular normotensive rats and antiviral effects against picornaviruses .

Pyrido[1,2-a]benzimidazoles

  • Structure : Pyridine fused with benzimidazole.
  • Synthesis : Prepared from substituted benzimidazoles and carbonyl reagents.
  • Activity : Antimicrobial activity against Staphylococcus aureus and Candida albicans .

Pyrrolo[1,2-a]indole (PI) Aziridinyl Quinones Structure: Pyrrole fused with indole, lacking the benzimidazole ring. Synthesis: Similar aziridinyl quinone frameworks. Activity: Lacked cytotoxicity and DNA reductive alkylation compared to pyrrolo[1,2-a]benzimidazole (PBI) analogs .

Table 1: Comparative Pharmacological Profiles

Compound Class Key Activity Efficacy Metrics (Example) Mechanism Insights Reference
1H-Imidazo[1,2-a]benzimidazoles IOP reduction Max ΔIOP: -7.2 mmHg (0.2% RU 576) Rho-kinase (ROCK) inhibition
Pyrimido[1,2-a]benzimidazoles Antiviral, IOP reduction AUC: 12.3 mmHg·h (0.4% concentration) RNA virus replication inhibition
Pyrido[1,2-a]benzimidazoles Antimicrobial MIC: 8 µg/mL (vs. S. aureus) Disruption of microbial membranes
Pyrrolo[1,2-a]benzimidazole (PBI) Antitumor, DNA alkylation IC₅₀: 0.8 µM (PBI aziridinyl quinones) DNA reductive alkylation via benzimidazole
Pyrrolo[1,2-a]indole (PI) Inactive in cytotoxicity assays No activity up to 100 µM Lack of electron-deficient ring for DNA interaction

Key Findings:

  • IOP Modulation : Imidazo- and pyrimido-benzimidazoles exhibit concentration-dependent efficacy, with optimal activity at 0.2–0.4% concentrations. RU 576’s activity peaked at 0.2%, highlighting the importance of substituent positioning .
  • Antitumor Activity : PBIs outperform PI analogs due to the benzimidazole ring’s electron-deficient nature, enabling DNA alkylation and hydrogen bonding .
  • Structural Determinants : The benzimidazole moiety is critical for ROCK inhibition (IOP reduction) and DNA interaction (antitumor activity). Its replacement with indole (PI) abolishes activity .

Computational and Pharmacophore Analysis

  • Pharmacophore Models : For IOP-lowering imidazo- and pyrimido-benzimidazoles, key features include a planar aromatic system, hydrogen-bond acceptors, and hydrophobic substituents .
  • Neural Network Predictions : Models correlate IOP activity with molecular descriptors like polar surface area and logP, aiding in designing derivatives with enhanced efficacy .

Preparation Methods

Mamedov Heterocycle Rearrangement Method

One notable and green synthetic approach to prepare 1-methyl-1H-pyrrolo[1,2-a]benzimidazole involves the Mamedov heterocycle rearrangement. This method is characterized by:

  • Reaction Conditions: Mild, conducted at room temperature.
  • Solvent: Acetic acid (HOAc) as the sole solvent.
  • Mechanism: The rearrangement facilitates the fusion of pyrrole and benzimidazole rings under mild acidic conditions.
  • Yields: Moderate to good yields are typically obtained.
  • Advantages: Environmentally friendly due to mild conditions and minimal solvent use.

This method has been successfully applied to synthesize a series of benzimidazole derivatives, including 1-methyl-1H-pyrrolo[1,2-a]benzimidazole, demonstrating its efficiency and simplicity.

One-Pot Three-Component Reaction

Another advanced synthetic route is the one-pot three-component reaction involving:

  • Reactants: 1-substituted benzimidazoles, alkyl bromoacetates (e.g., ethyl bromoacetate), and electron-deficient alkynes.
  • Solvent: 1,2-epoxybutane.
  • Temperature: Reflux conditions (~80-100°C) for approximately 24 hours.
  • Process:

    • Initial N-alkylation of benzimidazole with alkyl bromoacetate forms benzimidazolium salts.
    • The bromide ion attacks the epoxide ring of 1,2-epoxybutane, generating benzimidazolium N-ylides.
    • These ylides undergo 1,3-dipolar cycloaddition with activated alkynes, forming primary cycloadducts.
    • Subsequent ring-opening and ring-closure reactions yield pyrrolo[1,2-a]benzimidazole derivatives, including 1-methyl-1H-pyrrolo[1,2-a]benzimidazole.
  • Product Distribution: The reaction often produces a mixture of pyrrolo[1,2-a]quinoxalin-4-ones and pyrrolo[1,2-a]benzimidazoles, with the latter isolated in smaller amounts depending on reaction conditions and substrate structures.

  • Purification: Products are isolated by crystallization and silica gel chromatography.

  • Analytical Characterization: Structures confirmed by elemental analysis, IR, and advanced NMR spectroscopy (1H, 13C, 15N, and 2D NMR techniques).

This method allows for structural diversity and functionalization of the pyrrolo[1,2-a]benzimidazole core, making it valuable for medicinal chemistry applications.

Comparative Summary of Preparation Methods

Preparation Method Reaction Conditions Solvent Key Reactants Yield Advantages Notes
Mamedov Heterocycle Rearrangement Room temperature, mild Acetic acid (HOAc) Benzimidazoles Moderate to good Green, simple, mild conditions Suitable for benzimidazole derivatives
One-Pot Three-Component Reaction Reflux (~24 h) 1,2-Epoxybutane 1-Substituted benzimidazoles, alkyl bromoacetates, electron-deficient alkynes Fair to good Versatile, allows structural diversity Mixture of products; requires chromatography

Detailed Research Findings and Mechanistic Insights

Mamedov Rearrangement

  • This rearrangement proceeds via protonation and ring rearrangement steps facilitated by acetic acid.
  • The mild conditions minimize side reactions and degradation.
  • The method is scalable and environmentally benign, fitting green chemistry principles.

One-Pot Three-Component Reaction

  • The initial formation of benzimidazolium bromides is critical, which then generates reactive N-ylides upon epoxide ring opening.
  • The 1,3-dipolar cycloaddition step is regio- and stereospecific, influenced by the nature of the electron-deficient alkyne.
  • The reaction pathway can be modulated by the molar ratios of reactants and temperature to favor pyrrolo[1,2-a]benzimidazole over quinoxalinone derivatives.
  • The method has been extensively studied with various substituted benzimidazoles and alkynes, demonstrating broad applicability.

Q & A

Q. What are the primary synthetic routes to 1-methyl-1H-pyrrolo[1,2-a]benzimidazole?

The compound is typically synthesized via alkylation of 2-phenylimidazo[1,2-a]benzimidazole derivatives. For example, 1-methyl derivatives are obtained by treating 2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole with methylating agents (e.g., methyl iodide) in basic media (e.g., NaOH/EtOH) . Cyclization of 1-alkyl-3-acylmethyl-2-iminobenzimidazolium bromides in the presence of sodium acetate is another method, yielding stable 3-acetyl derivatives .

Q. How can the regioselectivity of electrophilic substitution in this compound be predicted?

Experimental studies show bromination occurs at the 3-position of the imidazole ring, while hydroxymethylylation targets the benzene ring. Computational methods, such as LCAO MO (Linear Combination of Atomic Orbitals – Molecular Orbital) calculations, align with these results by analyzing electron density distribution in 1H and 9H tautomers .

Q. What analytical techniques are critical for structural confirmation?

Single-crystal X-ray diffraction (e.g., SHELX refinement ) is definitive for resolving tautomeric forms. Complementary methods include IR spectroscopy (to track functional groups like acetyl or benzoyl substituents ) and HPLC for monitoring reaction purity, especially in multicomponent syntheses prone to byproducts like pyrrolo[1,2-a]quinoxalinones .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in multicomponent syntheses?

Solvent and temperature critically affect outcomes. For instance, 1,2-epoxybutane at reflux yields pyrrolo[1,2-a]benzimidazoles, while propylene oxide at room temperature favors pyrrolo[1,2-a]quinoxalines due to differing acid scavenging and dipolarophile reactivity . HPLC analysis of crude mixtures is advised to optimize conditions and minimize byproducts .

Q. What strategies enhance the biological activity of pyrrolo[1,2-a]benzimidazole derivatives?

Structure-activity relationship (SAR) studies reveal that 3-substituents significantly modulate cytotoxicity. Introducing basic groups (e.g., aziridinyl) enhances DNA-binding via hydrogen bonding in the major groove. Enantiomerically pure derivatives (R/S configurations) may improve stereoselective activation by DT-diaphorase, though further validation is needed .

Q. How can computational methods guide experimental design?

Quantum mechanical calculations (e.g., π-electron LCAO MO) predict electrophilic substitution sites, reducing trial-and-error in functionalization . Artificial neural networks (ANNs) correlate substituent effects with biological activity, as demonstrated in intraocular pressure-lowering studies of related imidazo[1,2-a]benzimidazoles .

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported synthetic yields?

Variations often stem from solvent purity or competing pathways. For example, dimethyl acetylenedicarboxylate reacts with both starting benzimidazoles and intermediates, leading to complex mixtures. Rigorous exclusion of moisture and use of molecular sieves (e.g., in CHCl3 reactions ) improve reproducibility.

Q. Why do some derivatives exhibit unexpected biological inactivity?

Decomposition pathways, such as homologation of the pyrrolo ring (e.g., tetrahydropyrido derivatives), may reduce stability. Reductive activation studies suggest trapping of hydroquinone intermediates by nucleophiles (e.g., 5'-dAMP), necessitating controlled redox conditions .

Methodological Best Practices

Optimizing alkylation for N-methylation
Use NaH in DMF for regioselective N1-methylation, as neutral conditions may lead to N9-substitution. Monitor via TLC (silica gel, ethyl acetate/hexane) and confirm with 1^1H NMR (singlet for N-CH3 at δ ~3.5 ppm) .

Handling air-sensitive intermediates
Perform reactions under inert gas (N2/Ar) and use anhydrous solvents (e.g., distilled 1,2-epoxybutane ). For aziridinyl derivatives, avoid prolonged light exposure to prevent ring-opening .

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